N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide
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Overview
Description
N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide is a complex organic compound that features a unique structure combining an indene moiety with a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 1-position of the indene ring can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.
Alkylation: The hydroxylated indene is then alkylated with benzyl bromide in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the benzylated indene with but-2-ynoic acid or its derivatives under dehydrating conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features may make it useful in the design of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene moiety could play a role in binding to hydrophobic pockets, while the amide group may form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide
- N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propionamide
Uniqueness
N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which introduces additional reactivity and potential for further functionalization compared to its acetamide and propionamide analogs.
Properties
IUPAC Name |
N-benzyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-8-20(23)22(15-17-9-4-3-5-10-17)16-21(24)14-13-18-11-6-7-12-19(18)21/h3-7,9-12,24H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNESQRGELWKMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC=CC=C1)CC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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